Enantiomer-Dependent ACC1 Inhibitory Activity: (R) vs. (S) Configuration
The (R)-configuration of this intermediate is essential for the biological activity of the derived ACC inhibitor ND-646. In SAR studies, ND-646 (R-configuration) and its derivatives showed potent ACC1 inhibition with IC50 values in the range of 3–10 nM, whereas the (S)-enantiomer (S)-A1 demonstrated poor ACC1 inhibitory activity [1]. This establishes that procurement of the (R)-isomer is a prerequisite for synthesizing pharmacologically active ACC inhibitors; use of the (S)-enantiomer (CAS 2131091-23-9) leads to an inactive final compound.
| Evidence Dimension | ACC1 enzymatic inhibition (IC50) of final derived compound |
|---|---|
| Target Compound Data | ND-646 (R-configuration) IC50 = 3–10 nM range (potent ACC1 inhibition) |
| Comparator Or Baseline | (S)-A1 (S-enantiomer) = poor ACC1 inhibitory activity (IC50 not reported; activity described as 'poor') |
| Quantified Difference | Qualitative: (R)-isomer yields potent inhibitor; (S)-isomer yields poor inhibitor. Approximate potency shift from low nanomolar to inactive. |
| Conditions | Recombinant human ACC1 enzyme assay; A549 non-small-cell lung cancer cell line (Li et al., 2019) |
Why This Matters
Procuring the (R)-enantiomer is mandatory for synthesizing biologically active ACC inhibitors; the (S)-enantiomer yields a pharmacologically inert product, making it unsuitable for drug discovery pipelines targeting ACC1.
- [1] Li, E.-Q.; Zhao, W.; Zhang, C.; Qin, L.-Z. et al. Synthesis and anti-cancer activity of ND-646 and its derivatives as acetyl-CoA carboxylase 1 inhibitors. European Journal of Pharmaceutical Sciences, 2019, 105010. View Source
